
2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H4BrNO4 It consists of a benzene ring substituted with a bromine atom, a nitro group, and two formyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde typically involves multi-step reactions starting from commercially available materials. One efficient method involves the bromination of 5-nitrobenzene-1,3-dicarbaldehyde under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The major product is 2-Bromo-5-aminobenzene-1,3-dicarbaldehyde.
Oxidation: The major product is 2-Bromo-5-nitrobenzene-1,3-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde involves its reactive functional groups. The bromine atom and nitro group can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can undergo nucleophilic addition reactions, which are crucial in forming new carbon-carbon bonds in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-nitrobenzaldehyde: Similar structure but with only one formyl group.
2-Bromo-5-nitrobenzene-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
Uniqueness
2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde is unique due to the presence of both formyl groups and a nitro group on the benzene ring, which provides a combination of reactivity and functionality not found in many other compounds. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.
Eigenschaften
IUPAC Name |
2-bromo-5-nitrobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO4/c9-8-5(3-11)1-7(10(13)14)2-6(8)4-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYMSLCTSYJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
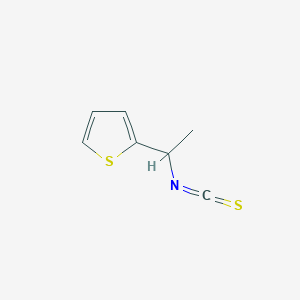
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2480214.png)
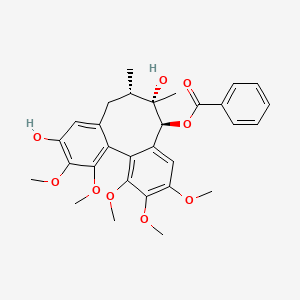
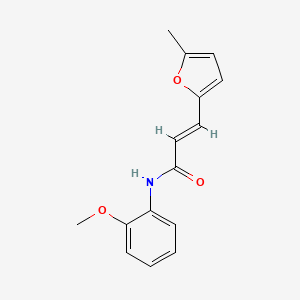
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2480222.png)
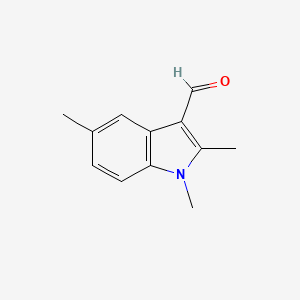
![[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2480225.png)
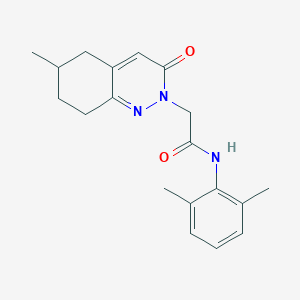
![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![N-(3-acetylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2480231.png)
